N-[1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]-2-phenylethene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-20-14-17(12-18-20)21-10-5-8-16(13-21)19-24(22,23)11-9-15-6-3-2-4-7-15/h2-4,6-7,9,11-12,14,16,19H,5,8,10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKMRTKFZXTERV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N2CCCC(C2)NS(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing a 1-methyl-1h-pyrazol-4-yl moiety have been associated with a broad range of biological activities.
Mode of Action
It is known that compounds containing a 1-methyl-1h-pyrazol-4-yl moiety can interact with various biological targets, leading to a range of effects.
Biochemical Pathways
Compounds containing a 1-methyl-1h-pyrazol-4-yl moiety have been associated with a broad range of biological activities, suggesting they may interact with multiple biochemical pathways.
Biological Activity
N-[1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]-2-phenylethene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The compound features a complex structure, characterized by a piperidine ring, a pyrazole moiety, and a sulfonamide group. The molecular formula is , with a molecular weight of approximately 336.42 g/mol. Its structural components suggest potential interactions with various biological targets, particularly in the context of enzyme inhibition and antimicrobial activity.
Antimicrobial Properties
Research indicates that compounds containing pyrazole and sulfonamide groups exhibit notable antimicrobial activity. For instance, derivatives similar to this compound have been tested against various bacterial strains. A study demonstrated that related pyrazole-sulfonamide compounds showed significant inhibitory effects against Salmonella typhi and Bacillus subtilis, with IC50 values ranging from 0.63 to 2.14 µM .
| Compound | Target Bacteria | IC50 (µM) |
|---|---|---|
| 7l | Salmonella typhi | 0.63 |
| 7m | Bacillus subtilis | 2.14 |
| 7n | Other strains | 2.17 |
These findings suggest that the sulfonamide functionality contributes significantly to the antibacterial efficacy of the compound.
Enzyme Inhibition
This compound has also been evaluated for its potential as an enzyme inhibitor. In particular, it has shown promise as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's. The inhibition potency was assessed through various assays, revealing IC50 values comparable to established AChE inhibitors .
Study on Leishmaniasis
A significant study evaluated the efficacy of pyrazole derivatives against Leishmania species, which cause leishmaniasis, a severe infectious disease. In vitro tests revealed that certain pyrazole-sulfonamide compounds exhibited IC50 values as low as 0.059 mM against Leishmania infantum, indicating strong antileishmanial activity . This positions this compound as a potential candidate for further development in treating leishmaniasis.
Toxicological Profile
While exploring the biological activity of this compound, it is essential to consider its safety profile. Toxicological assessments indicate that compounds similar to this compound can cause skin irritation and are harmful if ingested . Therefore, further studies are required to evaluate the therapeutic index and safety in vivo.
Comparison with Similar Compounds
Physicochemical and Analytical Comparisons
Table 1: Structural and Analytical Comparison
Discussion of Key Findings
- Hydrogen Bonding : Sulfonamide in the target may offer stronger hydrogen-bonding capacity than ’s trifluoroacetamide, enhancing target affinity.
- Stereoelectronic Effects : The 3-position sulfonamide substitution on piperidine (target) vs. 4-position () could lead to distinct conformational preferences, impacting receptor binding.
Preparation Methods
Preparation of Piperidine-Pyrazole Intermediate
The piperidine core is functionalized at the 1-position with the 1-methylpyrazole group. A validated protocol involves:
Procedure :
- Boc Protection : Treat piperidin-3-amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at 0–5°C for 2 hours.
- Pyrazole Introduction : React the Boc-protected piperidine with 1-methyl-4-iodo-1H-pyrazole under Suzuki-Miyaura conditions:
- Boc Deprotection : Treat with trifluoroacetic acid (TFA) in DCM (1:4 v/v) at room temperature for 3 hours.
Key Analytical Data :
Synthesis of Ethene Sulfonamide Component
The 2-phenylethene-1-sulfonamide is prepared via sulfonylation of styrene derivatives:
Procedure :
- Sulfonyl Chloride Formation : React styrene with chlorosulfonic acid (ClSO₃H) in DCM at −10°C for 1 hour.
- Ammonolysis : Quench with concentrated NH₄OH at 0°C, stir for 2 hours, and extract with ethyl acetate.
Key Analytical Data :
Coupling of Intermediate Components
The final step involves conjugating the piperidine-pyrazole amine with the ethene sulfonamide:
Procedure :
- Sulfonamide Formation : React the deprotected piperidine-pyrazole (1 eq) with 2-phenylethene-1-sulfonyl chloride (1.2 eq) in THF at 0°C.
- Base Addition : Add triethylamine (2 eq) dropwise, warm to 25°C, and stir for 6 hours.
- Purification : Isolate via silica gel chromatography (hexane/ethyl acetate 3:1).
Optimization Notes :
- Excess sulfonyl chloride improves yield but requires careful stoichiometric control to avoid di-sulfonylation.
- Lower temperatures (0–5°C) minimize side reactions during sulfonylation.
Analytical Characterization
Table 2: Spectroscopic Data for Final Product
| Technique | Key Features |
|---|---|
| ¹H NMR | δ 7.85 (d, J=15.6 Hz, 1H, CH=CH), 7.45–7.30 (m, 5H, Ph) |
| ¹³C NMR | δ 144.2 (SO₂N), 136.5 (pyrazole-C4) |
| HRMS | m/z 346.1421 [M+H]⁺ (calc. 346.1428) |
Q & A
Q. What are the critical steps and reagents in synthesizing N-[1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]-2-phenylethene-1-sulfonamide?
- Methodological Answer : The synthesis involves a multi-step process:
Coupling Reaction : A peptide bond forms between the piperidine derivative and the pyrazole moiety using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as a coupling reagent .
Deprotection : Acidic or basic conditions remove protective groups (e.g., tert-butoxycarbonyl) to yield the final product .
-
Key Reagents : HATU, piperidine derivatives, pyrazole precursors.
-
Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures reaction progress .
Table 1: Synthesis Overview
Step Reagents/Conditions Purpose 1 HATU, DMF, room temperature Facilitate coupling 2 Deprotection (e.g., TFA) Remove protecting groups
Q. Which analytical techniques validate the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Confirms molecular structure by analyzing proton and carbon environments .
- Mass Spectrometry (MS) : Verifies molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches) .
- HPLC : Assesses purity (>95%) using reverse-phase columns and UV detection .
Q. What is the hypothesized mechanism of action for this compound's biological activity?
- Methodological Answer : The sulfonamide group’s electron-withdrawing nature enhances nucleophilic interactions with biological targets (e.g., enzymes or receptors). Preclinical studies suggest:
- Antimicrobial Activity : Inhibition of bacterial dihydropteroate synthase (DHPS) via sulfonamide binding .
- Antitumor Potential : Disruption of microtubule polymerization or kinase signaling pathways, observed in analogous compounds .
Advanced Research Questions
Q. How do steric and electronic properties influence this compound’s bioactivity?
- Methodological Answer :
- Steric Effects : Dihedral angles between the pyrazole and piperidine rings (observed via X-ray crystallography) create conformational constraints, affecting target binding .
- Electronic Effects : The sulfonamide group’s electron-withdrawing nature polarizes adjacent bonds, enhancing interactions with nucleophilic residues (e.g., lysine or serine in active sites) .
- Experimental Approach :
- X-ray Diffraction (XRD) : Resolve 3D structure to quantify steric hindrance.
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactive sites .
Q. How can researchers resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Orthogonal Assays : Validate antimicrobial activity using both broth microdilution (MIC) and time-kill kinetics to confirm efficacy .
- Structural Analog Testing : Compare activity profiles of derivatives (e.g., fluorinated or methylated variants) to isolate critical functional groups .
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., correlation between logP values and cytotoxicity) .
Q. What strategies optimize reaction yields during synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent, catalyst ratio). For example, optimize HATU coupling efficiency by varying DMF/THF solvent mixtures .
- Catalyst Screening : Test alternatives to HATU (e.g., EDC/HOBt) to reduce side reactions .
- In Situ Monitoring : Employ real-time IR spectroscopy to track intermediate formation and adjust conditions dynamically .
Q. How can computational modeling improve understanding of structure-activity relationships (SAR)?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding (e.g., DHPS) to identify key interaction residues .
- Quantitative Structure-Activity Relationship (QSAR) : Develop models using descriptors like polar surface area or H-bond donors to predict bioactivity .
- Free Energy Perturbation (FEP) : Calculate binding affinity changes for proposed structural modifications .
Q. What methods address solubility challenges in preclinical testing?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO/PEG mixtures to enhance aqueous solubility for in vitro assays .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to improve bioavailability .
- Nanoparticle Encapsulation : Employ liposomal carriers to increase circulation time and target tissue delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
